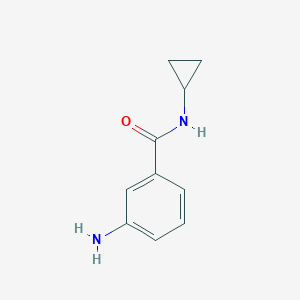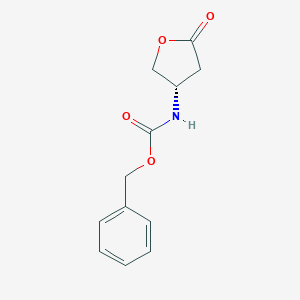![molecular formula C14H9IN2O B113184 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 887360-03-4](/img/structure/B113184.png)
2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes by binding to their active sites. The binding affinity of this compound towards enzymes is attributed to its unique chemical structure, which allows it to interact with specific amino acid residues in the active site of the enzyme.
Efectos Bioquímicos Y Fisiológicos
2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, a programmed cell death mechanism. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in lab experiments is its high potency and selectivity towards enzymes. This compound exhibits a lower IC50 value, indicating that it requires a lower concentration to inhibit the activity of enzymes. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions that can be explored with 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. One of the future directions is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Moreover, the development of new synthetic methods to improve the yield and purity of this compound can also be explored. Furthermore, the elucidation of the exact mechanism of action of this compound can provide insights into its potential applications in drug discovery.
Conclusion
In conclusion, 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound that has shown promising results in various scientific research applications. Its unique chemical structure and potent inhibitory activity towards enzymes make it a potential drug candidate for the treatment of various diseases. However, further research is needed to explore its full potential and to overcome its limitations.
Métodos De Síntesis
The synthesis of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves the condensation reaction of 2-amino-4-iodophenyl and 2-formylpyridine in the presence of a suitable catalyst. This reaction yields a yellow crystalline solid, which is then purified through recrystallization. The purity of the compound can be confirmed through various spectroscopic techniques, such as NMR and IR.
Aplicaciones Científicas De Investigación
2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of drug discovery. It has been reported to exhibit potent inhibitory activity against various enzymes, such as phosphodiesterase, tyrosine kinase, and histone deacetylase. These enzymes play a crucial role in various diseases, including cancer, inflammation, and neurological disorders. Therefore, the development of potent inhibitors against these enzymes is of great interest in the pharmaceutical industry.
Propiedades
Número CAS |
887360-03-4 |
|---|---|
Nombre del producto |
2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Fórmula molecular |
C14H9IN2O |
Peso molecular |
348.14 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H9IN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H |
Clave InChI |
IYTJCVQKFBOJSQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)I |
SMILES canónico |
C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



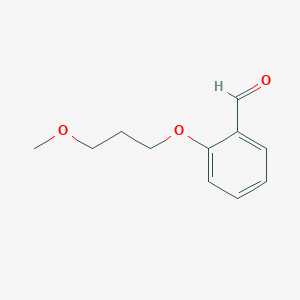
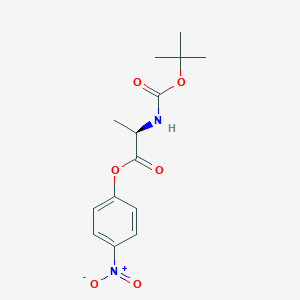
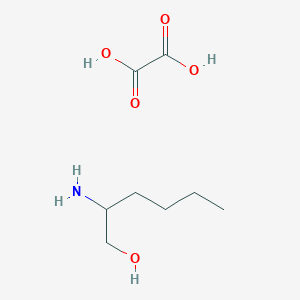
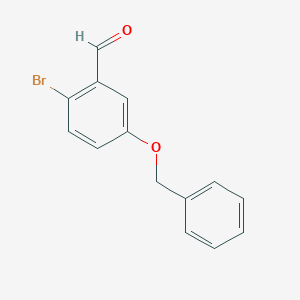
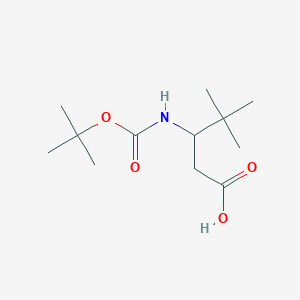
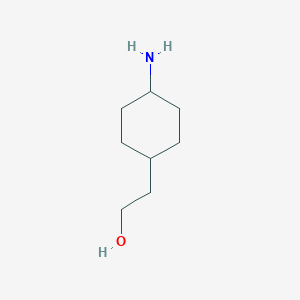
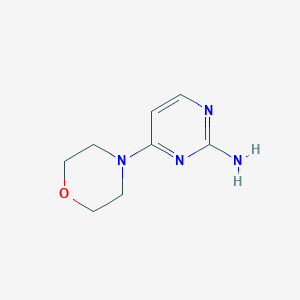
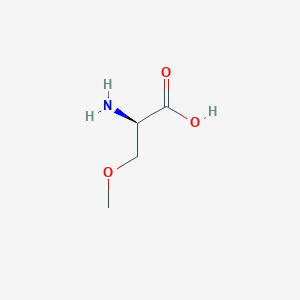
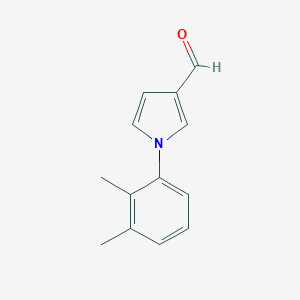
![2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B113124.png)
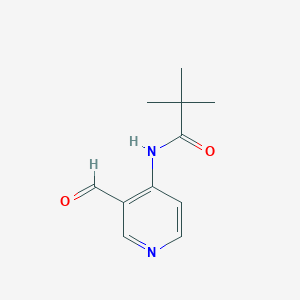
![N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide](/img/structure/B113127.png)
